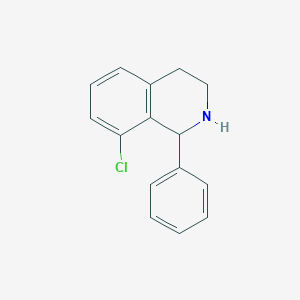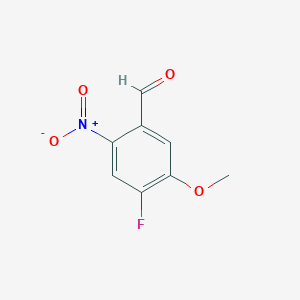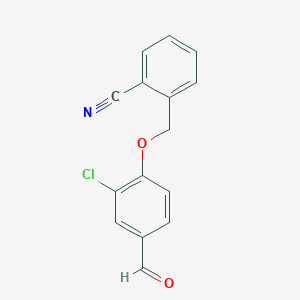
7-Isopropyl-2,3-dihydrobenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Isopropyl-2,3-dihydrobenzofuran is a chemical compound belonging to the class of dihydrobenzofurans. This compound features a saturated five-membered oxygen heterocycle fused to a benzene ring, with an isopropyl group attached at the seventh position. Dihydrobenzofurans are known for their rigid molecular structure and moderate ring strain, making them valuable in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropyl-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This method offers high chemical yields and diastereoselectivity. Another approach involves the formation of the O-alkyl bond, O-aryl bond, and the aromatic ring through various cyclisation and rearrangement reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as group-assisted purification, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 7-Isopropyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen heterocycle and the isopropyl group, which can act as reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or alkyl halides (R-X).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Aplicaciones Científicas De Investigación
7-Isopropyl-2,3-dihydrobenzofuran has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Isopropyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to reduced inflammation . Molecular docking studies have also demonstrated its binding affinity to various proteins, suggesting potential antiviral and antibacterial effects .
Comparación Con Compuestos Similares
7-Isopropyl-2,3-dihydrobenzofuran can be compared to other dihydrobenzofuran derivatives and benzofuran compounds:
2,3-Dihydrobenzofuran: Lacks the isopropyl group, resulting in different chemical reactivity and biological activity.
Benzofuran: Contains an unsaturated furan ring, leading to increased ring strain and different chemical properties.
Other Substituted Dihydrobenzofurans: Variations in substituent groups (e.g., methyl, ethyl) can significantly alter the compound’s reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H14O |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
7-propan-2-yl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C11H14O/c1-8(2)10-5-3-4-9-6-7-12-11(9)10/h3-5,8H,6-7H2,1-2H3 |
Clave InChI |
MTRIGJKQTOPWON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC2=C1OCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



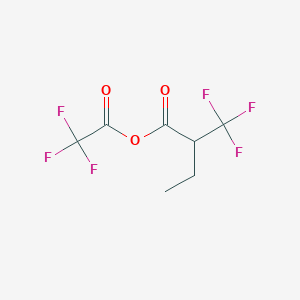
![5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B12862606.png)
![2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12862610.png)
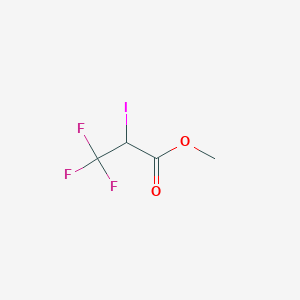
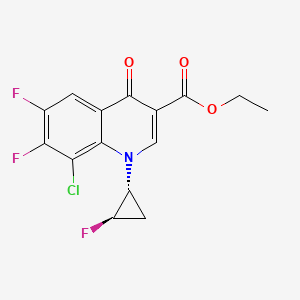

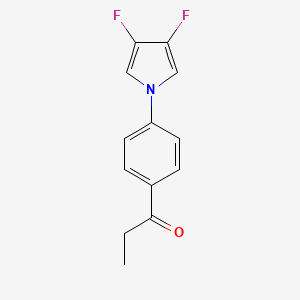
![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B12862637.png)
![2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12862651.png)
